molecular formula C22H21N5O3 B2442893 (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396814-40-6

(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2442893
CAS No.: 1396814-40-6
M. Wt: 403.442
InChI Key: VGFTUVFHPCMLSK-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone (CAS 1396814-40-6) is a high-purity chemical reagent with a molecular formula of C22H21N5O3 and a molecular weight of 403.43 g/mol . This complex molecular architecture features a methoxy-indole moiety linked via a methanone-piperazine bridge to a pyrazolo[1,5-a]pyridine carbonyl system, creating a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyridine and indole structural motifs have demonstrated substantial research value as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) . The PI3Kδ pathway is a crucial signaling mechanism regulating immune cell differentiation, proliferation, migration, and survival . Its overactivity is implicated in cellular dysfunctions associated with inflammatory and autoimmune diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The molecular design of such inhibitors often leverages specific interactions within the ATP-binding site of the p110δ subunit, including key residues like Tyr-876, Lys-833, and the critical 'tryptophan shelf' (Trp-760) to achieve enhanced potency and isoform selectivity . This compound is provided exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-30-16-6-5-15-12-19(24-18(15)13-16)22(29)26-10-8-25(9-11-26)21(28)17-14-23-27-7-3-2-4-20(17)27/h2-7,12-14,24H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFTUVFHPCMLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The methoxy group can be introduced through O-alkylation reactions using methanol and a suitable catalyst.

The piperazine ring can be synthesized through the reaction of diethanolamine with phosgene, followed by further functionalization to introduce the pyrazolo[1,5-a]pyridine moiety. The final step involves coupling the indole and piperazine derivatives using carbonylation reactions under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

1.1. Formation of Pyrazolo[1,5-a]pyridine-3-carbonylpiperazine

The pyrazolo[1,5-a]pyridine-3-carbonylpiperazine fragment is synthesized through sequential coupling reactions:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid activation :

    • The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under reflux conditions .

    • Reaction :

      Pyrazolo[1,5-a]pyridine-3-carboxylic acid+SOCl2Pyrazolo[1,5-a]pyridine-3-carbonyl chloride+HCl+SO2\text{Pyrazolo[1,5-a]pyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Pyrazolo[1,5-a]pyridine-3-carbonyl chloride} + \text{HCl} + \text{SO}_2 \uparrow
    • Yield: 85–92% .

  • Amide coupling with piperazine :

    • The acid chloride reacts with piperazine in dichloromethane (DCM) or tetrahydrofuran (THF) using a base (e.g., triethylamine or N,N-diisopropylethylamine) .

    • Reaction :

      Pyrazolo[1,5-a]pyridine-3-carbonyl chloride+PiperazineBase4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine+HCl\text{Pyrazolo[1,5-a]pyridine-3-carbonyl chloride} + \text{Piperazine} \xrightarrow{\text{Base}} \text{4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine} + \text{HCl}
    • Yield: 70–78% .

1.3. Final Methanone Assembly

The two fragments are coupled via a nucleophilic acyl substitution:

  • Activation of the indole carbonyl :

    • The indole methanone is converted to a reactive electrophile (e.g., chloro or bromo derivative) using phosphorus pentachloride (PCl₅) or bromine (Br₂) .

  • Piperazine fragment coupling :

    • The activated indole reacts with 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under Suzuki–Miyaura conditions .

    • Reaction :

      (6-Methoxy-1H-indol-2-yl)methanone-Cl+4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazinePd catalystTarget Compound+HCl\text{(6-Methoxy-1H-indol-2-yl)methanone-Cl} + \text{4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{HCl}
    • Yield: 50–55% .

Key Reaction Data

Step Reagents/Conditions Yield Reference
Pyrazolo acid activationSOCl₂, reflux, 4 h85–92%
Piperazine couplingPiperazine, DCM, Et₃N, 25°C70–78%
Indole acylationAlCl₃, AcCl, 0°C, 2 h60–68%
Methanone assemblyPd(PPh₃)₄, DMF, 80°C, 12 h50–55%

Functionalization and Selectivity

  • Piperazine regioselectivity : Piperazine reacts preferentially at the terminal nitrogen due to steric and electronic factors .

  • Indole acylation : The 6-methoxy group directs electrophilic substitution to the 2-position via resonance stabilization .

  • Pyrazolo[1,5-a]pyridine stability : The fused pyrazole–pyridine system resists ring-opening under acidic or basic conditions .

Challenges and Optimization

  • Low yields in final coupling : Attributed to steric hindrance between the indole and piperazine fragments. Microwave-assisted synthesis (100°C, 30 min) improves yields to 65% .

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) separates the target compound from by-products .

Scientific Research Applications

Key Structural Components:

  • Indole Moiety : Known for its role in numerous bioactive compounds.
  • Pyrazolo[1,5-a]pyridine : Associated with anticancer and anti-inflammatory activities.
  • Piperazine Ring : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyridine scaffold. For instance, derivatives of pyrazolo[1,5-a]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways.

StudyFindings
Demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit significant cytotoxicity against a range of cancer cell lines.
Investigated the structure-activity relationship (SAR) of similar compounds, revealing that modifications can enhance anticancer efficacy.

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

StudyFindings
Reported that indole derivatives can exhibit anxiolytic and antidepressant effects in animal models.
Suggested that piperazine derivatives may enhance neurotransmitter activity, contributing to improved cognitive function.

Anti-inflammatory Properties

Compounds similar to (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone have been evaluated for their anti-inflammatory effects.

StudyFindings
Identified that pyrazolo[1,5-a]pyridine derivatives can inhibit pro-inflammatory cytokines in vitro.
Showed promising results in reducing inflammation in animal models of arthritis.

Antimicrobial Activity

Emerging research indicates potential antimicrobial properties associated with this compound class.

StudyFindings
Evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition.
Assessed antifungal activity against Candida species, with positive results indicating efficacy.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of pyrazolo[1,5-a]pyridine derivatives included the synthesis and evaluation of this compound against human cancer cell lines. The study found:

  • IC50 values indicating potent cytotoxicity.
  • Mechanistic studies suggested apoptosis induction via caspase activation.

Case Study 2: Neuropharmacological Effects

In a behavioral study assessing the effects of this compound on anxiety-like behaviors in rodents:

  • The compound was administered orally.
  • Results showed a significant reduction in anxiety-like behavior compared to control groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors[_{{{CITATION{{{_4{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl .... The exact molecular targets and pathways would depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound might inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

List of Similar Compounds

  • Indole-2-carboxylic acid derivatives

  • Piperazine derivatives

  • Pyrazolo[1,5-a]pyridine derivatives

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone , also known by its CAS number 1396814-40-6 , exhibits a variety of biological activities that are of significant interest in medicinal chemistry. This article synthesizes available research findings, including synthesis methods, biological assays, and potential therapeutic applications.

  • Molecular Formula : C₂₁H₂₃N₅O₂
  • Molecular Weight : 403.4 g/mol
  • Structure : The compound features an indole moiety linked to a pyrazolo[1,5-a]pyridine derivative through a piperazine ring, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potential anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and survival.

Case Study : A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that these compounds could effectively target and inhibit the activity of specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Antimicrobial Activity

Compounds containing the pyrazolo[1,5-a]pyridine framework have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against a range of bacterial strains.

Case Study : A recent evaluation found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases involved in cancer signaling pathways.
  • Receptor Modulation : The piperazine moiety may enhance the compound's ability to bind to neurotransmitter receptors, contributing to its neuroprotective effects.

Research Findings Summary Table

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cells; inhibits kinase activity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential modulation of neurotransmitter systems

Q & A

Q. Answer :

  • Spectroscopic techniques :
    • 1H^1H- and 13C^13C-NMR to confirm proton environments and carbon assignments (e.g., methoxy singlet at ~3.8 ppm, indole NH signal at ~10.2 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H+^+]) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (70:30). Analyze dihedral angles between aromatic rings to assess planarity (e.g., pyrazole-indole angle ~16–50°) .

Advanced: How to resolve contradictory structure-activity relationship (SAR) data in analogs with modified pyrazole or indole substituents?

Q. Answer :

  • Systematic SAR analysis :
    • Synthesize analogs with incremental substituent changes (e.g., methoxy → ethoxy on indole, pyrazole → isoxazole).
    • Test biological activity against target proteins (e.g., kinase inhibition assays) and correlate with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
  • Address contradictions :
    • Evaluate assay conditions (e.g., pH, solvent effects) that may alter ligand conformation.
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate docking predictions .

Advanced: What strategies mitigate poor aqueous solubility during in vitro assays?

Q. Answer :

  • Solubilization methods :
    • Use DMSO stock solutions (≤5% final concentration) with co-solvents like PEG-300 (40%) or Tween-80 (5%) in saline .
    • Prepare nanoformulations via solvent evaporation (e.g., PLGA nanoparticles) to enhance bioavailability .
  • Physicochemical optimization :
    • Introduce hydrophilic groups (e.g., hydroxyl, amine) on the pyridine or piperazine moieties without disrupting pharmacophore integrity .

Advanced: How to design stability studies for identifying degradation products under physiological conditions?

Q. Answer :

  • Forced degradation studies :
    • Acidic/basic hydrolysis : Incubate compound (1 mg/mL) in 0.1M HCl/NaOH at 37°C for 24 hours.
    • Oxidative stress : Treat with 3% H2_2O2_2 for 6 hours.
    • Photodegradation : Expose to UV light (254 nm) for 48 hours .
  • Analytical workflow :
    • Use HPLC-PDA (C18 column, acetonitrile/water + 0.1% formic acid) to track degradation.
    • Isolate major degradants via preparative HPLC and characterize via LC-MS/MS .

Advanced: What computational approaches predict the compound’s target engagement and off-target risks?

Q. Answer :

  • Target prediction :
    • Use SwissTargetPrediction or PharmMapper to identify putative targets (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • Off-target profiling :
    • Screen against panels like Eurofins’ SafetyScreen44. Cross-analyze with Tox21 database to flag hERG or CYP450 interactions .

Basic: What are optimal storage conditions to ensure compound stability?

Q. Answer :

  • Store lyophilized powder at −20°C in amber vials under argon. For solutions, use anhydrous DMSO (stored at −80°C, ≤1 month). Avoid freeze-thaw cycles .
  • Monitor stability via quarterly HPLC analysis (acceptance criteria: ≥95% purity) .

Advanced: How to troubleshoot low yields in the final coupling step of the synthesis?

Q. Answer :

  • Parameter optimization :
    • Vary coupling reagents (e.g., switch from EDCI to DCC) or solvents (e.g., DMF → THF) to improve reactivity.
    • Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Workup modifications :
    • Use aqueous NaHCO3_3 washes to remove unreacted acyl chloride.
    • Employ scavenger resins (e.g., QuadraPure™) to remove excess reagents .

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